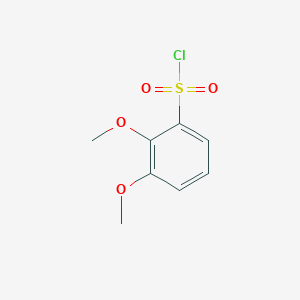
Caffeine-13C
描述
Caffeine-13C is a stable isotope-labeled version of caffeine, where three carbon atoms in the caffeine molecule are replaced with the carbon-13 isotope. This compound is used primarily as an internal standard in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Caffeine itself is a central nervous system stimulant found naturally in coffee, tea, and various other plants.
作用机制
Target of Action
Similar compounds such as xanthine, a purine base found in most human body tissues and fluids, have several stimulants derived from it, including caffeine, theophylline, and theobromine .
Mode of Action
Purine-2,6-dione-based compounds have been found to exhibit significant analgesic and anti-inflammatory activities . They are believed to involve Transient Receptor Potential Ankyrin 1 (TRPA1) antagonism and phosphodiesterases (PDEs) 4B/7A inhibition .
Biochemical Pathways
It is created from guanine by guanine deaminase and from hypoxanthine by xanthine oxidoreductase .
Result of Action
Related compounds have been found to exhibit significant analgesic and anti-inflammatory activities .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Caffeine-13C typically involves the incorporation of carbon-13 labeled precursors into the caffeine molecule. One common method is the methylation of theobromine (a naturally occurring compound in cacao) using carbon-13 labeled methyl iodide. The reaction is carried out under controlled conditions to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the final product. The compound is often supplied in solution form, such as in methanol, for ease of use in analytical applications .
化学反应分析
Types of Reactions
Caffeine-13C undergoes similar chemical reactions as regular caffeine. These include:
Oxidation: Caffeine can be oxidized to form various metabolites, including theobromine and paraxanthine.
Reduction: Although less common, caffeine can undergo reduction reactions under specific conditions.
Substitution: Caffeine can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include theobromine, paraxanthine, and other methylxanthines, depending on the specific reaction conditions .
科学研究应用
Caffeine-13C is widely used in scientific research due to its stable isotopic labeling, which allows for precise quantification and tracing in various studies. Some key applications include:
Chemistry: Used as an internal standard in mass spectrometry and NMR spectroscopy for the quantification of caffeine and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and kinetics of caffeine metabolism in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of caffeine in the human body.
Industry: Applied in quality control and forensic toxicology to detect and quantify caffeine in various products and biological samples .
相似化合物的比较
Similar Compounds
Theobromine: Another methylxanthine found in cacao, with similar stimulant properties but less potent than caffeine.
Theophylline: A methylxanthine used medically to treat respiratory diseases like asthma and chronic obstructive pulmonary disease.
Paraxanthine: A primary metabolite of caffeine with similar stimulant effects.
Uniqueness
Caffeine-13C is unique due to its isotopic labeling, which allows for precise analytical measurements and tracing in scientific studies. This makes it particularly valuable in research settings where accurate quantification and tracking of caffeine are essential .
属性
IUPAC Name |
1,7-dimethyl-3-(113C)methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O2/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2/h4H,1-3H3/i2+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYVLZVUVIJVGH-VQEHIDDOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2[13CH3])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00639874 | |
| Record name | 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202282-98-2 | |
| Record name | 1,7-Dimethyl-3-(~13~C)methyl-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00639874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 202282-98-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 2-{3-aminobicyclo[1.1.1]pentan-1-yl}acetate](/img/structure/B3049249.png)











